molecular formula C33H49F5O3S B585966 3-O-Methyl Fulvestrant CAS No. 1221256-46-7

3-O-Methyl Fulvestrant

Cat. No.: B585966
CAS No.: 1221256-46-7
M. Wt: 620.8 g/mol
InChI Key: QRQZOWKZNIIWRQ-VNXSLSSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyl Fulvestrant is a chemical derivative of the selective estrogen receptor degrader (SERD) Fulvestrant, designed for research applications. Fulvestrant is a well-characterized estrogen receptor (ER) antagonist that competitively binds to the ER with high affinity and promotes receptor degradation, leading to a complete blockade of estrogen signaling . This mechanism is distinct from older antiestrogens like tamoxifen, as it lacks any agonist activity and results in downregulation of cellular ER protein levels . Researchers investigate derivatives like this compound to study structure-activity relationships, metabolic pathways, and to develop novel probes for understanding endocrine resistance in hormone receptor-positive cancers . The specific research value, pharmacological profile, and detailed mechanism of action for this compound are areas of active scientific investigation and are not fully characterized in the public domain. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1221256-46-7

Molecular Formula

C33H49F5O3S

Molecular Weight

620.8 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-3-methoxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C33H49F5O3S/c1-31-18-16-27-26-13-12-25(41-2)22-24(26)21-23(30(27)28(31)14-15-29(31)39)11-8-6-4-3-5-7-9-19-42(40)20-10-17-32(34,35)33(36,37)38/h12-13,22-23,27-30,39H,3-11,14-21H2,1-2H3/t23-,27-,28+,29+,30-,31+,42?/m1/s1

InChI Key

QRQZOWKZNIIWRQ-VNXSLSSRSA-N

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OC)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Synonyms

(7α,17β)-3-methoxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-ol; 

Origin of Product

United States

Ii. Chemical Synthesis and Molecular Characterization of 3 O Methyl Fulvestrant

General Synthetic Strategies for Fulvestrant (B1683766) and Steroidal SERDs

The synthesis of steroidal SERDs like Fulvestrant is a complex process that builds upon the foundational structure of estradiol (B170435). frontiersin.org The development of these agents is driven by the need to create compounds that can effectively antagonize and degrade the estrogen receptor (ER), a key driver in hormone-sensitive cancers. oncohemakey.com

A pivotal step in the commercial manufacturing process for Fulvestrant is the stereoselective 1,6-conjugate addition of an organocuprate reagent to a steroidal dienone intermediate. This key carbon-carbon bond-forming step establishes the long 7α-alkylsulfinyl side chain that is characteristic of Fulvestrant and crucial for its potent ER-degrading activity. Following this addition, a copper-mediated aromatization of the A-ring is performed to restore the phenolic system. nih.govresearchgate.net

Alternative synthetic routes have been developed to streamline this process, for instance, using a catalyst-controlled, room-temperature 1,6-addition of a zirconocene (B1252598) derived from commercially available 9-bromonon-1-ene. google.com These strategies aim to improve efficiency, stereoselectivity, and reduce the reliance on highly reactive and sensitive organometallic reagents. The general framework for these syntheses is outlined below:

Starting Material: Typically derived from estradiol or a related steroid precursor.

Key Intermediates: Formation of a steroidal dienone is common.

Core Reaction: Stereoselective introduction of the C-7 side chain via conjugate addition.

Final Modifications: Aromatization of the A-ring and oxidation of the side-chain sulfide (B99878) to a sulfoxide.

The development of orally bioavailable SERDs has prompted further synthetic exploration, though many of these efforts have focused on non-steroidal scaffolds or modifications to Fulvestrant's side chain rather than its phenolic core. nih.govoncotarget.com

Targeted Synthesis of 3-O-Methyl Fulvestrant

The synthesis of this compound from Fulvestrant requires the specific methylation of the phenolic hydroxyl group at the C-3 position of the steroid's A-ring. This transformation is a type of O-alkylation, a common reaction in medicinal chemistry used to modify a compound's properties, such as lipophilicity and metabolic stability. biorxiv.org

A general and effective method for the O-methylation of phenolic compounds involves using a methylating agent in the presence of a base. researchgate.net For a substrate like Fulvestrant, the reaction would proceed via the deprotonation of the acidic C-3 phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile to attack the methylating agent.

A plausible synthetic route is as follows:

Protection: The secondary alcohol at the C-17 position is protected to prevent its competing methylation.

Methylation: The C-3 phenolic hydroxyl is selectively methylated.

Deprotection: The protecting group at C-17 is removed to yield the final product, this compound.

Stereoselective Alkylation and Derivatization at C-3 Position

The derivatization at the C-3 position of Fulvestrant involves the alkylation of the phenolic hydroxyl group. Unlike alkylation at a chiral carbon, methylation of the planar phenolic ring at the oxygen atom does not introduce a new stereocenter at C-3. The primary challenge in this step is not stereoselectivity but regioselectivity—specifically, differentiating between the phenolic hydroxyl at C-3 and the aliphatic secondary hydroxyl at C-17.

The C-3 phenolic hydroxyl is more acidic than the C-17 alcoholic hydroxyl. This difference in acidity allows for its selective deprotonation and subsequent alkylation under carefully controlled basic conditions. A common method for such a transformation on an estradiol scaffold involves reacting the steroid with an alkyl halide (in this case, a methyl halide like methyl iodide) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. nih.gov This approach leverages the greater nucleophilicity of the resulting phenoxide to direct the methylation to the C-3 position. However, to ensure exclusive C-3 methylation and prevent any formation of a C-17 ether, a protection strategy is often preferred.

Methods for Protecting Group Chemistry in Fulvestrant Synthesis

Protecting group chemistry is essential for the regioselective synthesis of this compound. To ensure that methylation occurs only at the C-3 phenolic hydroxyl, the less reactive C-17 secondary alcohol must be temporarily blocked.

Silyl (B83357) ethers are widely used and effective protecting groups for alcohols in steroid synthesis due to their ease of installation, stability under various reaction conditions, and clean removal. google.comharvard.edu A common choice is the tert-butyldimethylsilyl (TBDMS or TBS) ether.

A typical protection-methylation-deprotection sequence would be:

Protection of C-17 Hydroxyl: Fulvestrant is reacted with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base like imidazole (B134444) in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). This reaction selectively forms the 17-O-TBDMS ether, as the secondary alcohol at C-17 is more sterically accessible for silylation than the C-3 phenol (B47542), or conditions can be chosen to protect both hydroxyls.

Methylation of C-3 Hydroxyl: The 17-O-protected Fulvestrant is then treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate or sodium hydride) to form the 3-O-methyl ether.

Deprotection of C-17 Hydroxyl: The silyl ether at C-17 is removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to regenerate the hydroxyl group and yield the final product, this compound. harvard.edu

This strategy ensures high regioselectivity for the desired C-3 methylation.

Advanced Analytical Techniques for Characterization of this compound (e.g., NMR, Mass Spectrometry for structural elucidation)

The structural confirmation of the synthesized this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. For this compound (C₃₃H₄₉F₅O₃S), the molecular weight is expected to be approximately 620.80 g/mol , which is 14.02 g/mol (the mass of a CH₂ group) greater than Fulvestrant (C₃₂H₄₇F₅O₃S, 606.78 g/mol ). Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which would show characteristic losses from the steroidal core and the side chain, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are employed, often supplemented by two-dimensional (2D) techniques like COSY, HSQC, and HMBC to assign all proton and carbon signals definitively. researchgate.netmdpi.com

The key spectroscopic evidence for the successful synthesis of this compound would be:

In the ¹H NMR spectrum, the most telling signal is the appearance of a new singlet integrating to three protons, typically in the range of δ 3.7–3.9 ppm. This signal corresponds to the protons of the newly introduced methoxy (B1213986) group (-OCH₃). Concurrently, the signal for the phenolic hydroxyl proton of Fulvestrant would disappear.

In the ¹³C NMR spectrum, a new resonance would appear in the upfield region, typically around δ 55–56 ppm, which is characteristic of a methoxy carbon attached to an aromatic ring. The chemical shift of the C-3 carbon itself would also shift downfield upon etherification. diva-portal.org

The table below summarizes the expected key NMR shifts that would differentiate Fulvestrant from its 3-O-methyl derivative.

| Table 1: Comparative NMR Data for Fulvestrant vs. This compound | | :--- | :--- | :--- | | Nucleus | Expected Signal in Fulvestrant | Expected Signal in this compound | | ¹H NMR | Phenolic -OH proton (broad singlet) | Signal Absent | | | | Methoxy -OCH₃ protons (singlet, 3H) at ~3.8 ppm | | ¹³C NMR | No Signal | Methoxy -OCH₃ carbon at ~55.5 ppm | | | C-3 carbon attached to -OH | C-3 carbon signal shifts upon methylation |

These combined analytical methods provide conclusive evidence for the successful and regioselective synthesis of this compound.

Iv. Structure Activity Relationships Sar of Fulvestrant Derivatives with a Focus on C 3 Modifications

Critical Structural Determinants for SERD Activity in the Fulvestrant (B1683766) Scaffold

Fulvestrant's identity as a pure antiestrogen (B12405530) and SERD is defined by a unique combination of structural features that distinguish it from selective estrogen receptor modulators (SERMs) like tamoxifen. oncotarget.com Its mechanism involves competitive binding to the estrogen receptor (ER), followed by the disruption of receptor dimerization, impaired nuclear localization, and ultimately, accelerated proteasomal degradation of the ER protein. europa.euresearchgate.net

The key structural determinants essential for this activity are:

A Steroidal Core: The rigid tetracyclic framework of fulvestrant, derived from estradiol (B170435), provides the necessary three-dimensional structure to fit within the ligand-binding pocket (LBP) of the estrogen receptor.

A Phenolic A-Ring with a C-3 Hydroxyl Group: This feature is critical as it mimics the natural ligand, 17β-estradiol. The hydroxyl group at the C-3 position forms a crucial hydrogen bond with residues such as Glutamate-353 (Glu-353) and Arginine-394 (Arg-394) within the LBP, anchoring the molecule and contributing significantly to its high binding affinity. rsc.org

A Long 7α-Alkylsulfinyl Side Chain: This bulky side chain is the hallmark of fulvestrant and its analogues. gpatindia.com It extends from the steroidal core to physically obstruct the conformational change required for receptor activation. Specifically, it prevents the repositioning of helix 12 of the ER, which is necessary for the binding of coactivator proteins, thereby ensuring pure antagonism. rsc.orggpatindia.com The length and nature of this chain are optimized to induce receptor degradation, a defining characteristic of SERDs. gpatindia.com

The Role of the C-3 Hydroxyl Group in Fulvestrant's Biological Activity and Metabolism

Biological Activity: As mentioned, the C-3 hydroxyl is a primary determinant of fulvestrant's high binding affinity for the estrogen receptor. europa.eu Its ability to act as a hydrogen bond donor is essential for anchoring the ligand within the binding pocket, a feature shared with the endogenous hormone estradiol. rsc.org Any modification that removes or masks this hydroxyl group can be expected to have a substantial impact on the molecule's ability to bind to and antagonize the ER.

Metabolism: While vital for activity, the C-3 hydroxyl group is also a metabolic liability. It serves as the primary site for phase II metabolism, specifically glucuronidation and sulfation. researchgate.netnih.govdrugbank.com Enzymes, particularly from the UGT1A family (such as UGT1A3 and UGT1A4), catalyze the conjugation of glucuronic acid to this position. researchgate.netnih.gov This process increases the water solubility of the compound, facilitating its rapid excretion from the body and contributing significantly to fulvestrant's poor oral bioavailability. nih.govresearchgate.net This metabolic vulnerability is a major driver for the development of C-3 modified analogues.

Impact of 3-O-Methylation on Estrogen Receptor Binding and Degradation Potential

Specific experimental data on 3-O-Methyl Fulvestrant is not widely available in peer-reviewed literature, but its likely properties can be inferred from well-established principles of medicinal chemistry and the known SAR of estrogen receptor ligands.

3-O-Methylation involves converting the C-3 hydroxyl group into a methoxy (B1213986) ether (-OCH₃). This modification would have two primary and opposing consequences:

Effect on ER Binding and Activity: The conversion of the hydroxyl group to a methoxy group would eliminate its ability to act as a hydrogen bond donor. This would prevent the critical hydrogen bond interaction with key amino acid residues (e.g., Glu-353) in the estrogen receptor's ligand-binding pocket. The loss of this anchoring interaction would almost certainly lead to a dramatic reduction in binding affinity for the ER. Consequently, a significantly lower antagonistic potency and diminished SERD activity would be expected compared to the parent compound, fulvestrant. While some estrogenic compounds with a 3-methoxy group show activity, they typically require metabolic O-demethylation back to the free phenol (B47542) to exert a strong effect. researchgate.net

Effect on Metabolism: From a metabolic standpoint, methylation of the phenolic hydroxyl is a classic strategy to block phase II conjugation. By converting the hydroxyl to a methoxy group, the primary site for glucuronidation and sulfation is blocked. This would be expected to significantly reduce first-pass metabolism, potentially leading to improved metabolic stability and oral bioavailability.

Therefore, this compound represents a trade-off: while it would likely possess enhanced metabolic stability, this would come at the probable cost of a substantial loss in the biological activity required for it to function as an effective SERD.

Comparative SAR Analysis: this compound Versus Other C-3 Modified Analogues (e.g., Fulvestrant-3 Boronic Acid)

The development of Fulvestrant-3 Boronic Acid (also known as ZB716) provides an insightful contrast to the hypothetical profile of this compound. Both modifications target the same C-3 position to block metabolism, but they do so with vastly different consequences for biological activity.

The strategy behind ZB716 was to replace the C-3 hydroxyl group with a moiety—boronic acid—that could resist glucuronidation and sulfation while still serving as a hydrogen bond donor, thus mimicking the function of the original hydroxyl group. nih.gov Research has shown this strategy to be largely successful. ZB716 retains high competitive binding affinity to ERα and effectively downregulates the receptor, confirming that the boronic acid group is a successful bioisostere for the phenolic hydroxyl in this context. nih.gov This modification effectively uncouples the C-3 position's role in metabolism from its role in receptor binding.

The following table summarizes the comparative analysis based on available data and structure-activity principles.

FeatureFulvestrantThis compound (Inferred)Fulvestrant-3 Boronic Acid (ZB716)
C-3 Group Hydroxyl (-OH)Methoxy (-OCH₃)Boronic Acid (-B(OH)₂)
H-Bond Donor at C-3 YesNoYes
Metabolism at C-3 Extensive (Glucuronidation/Sulfation) researchgate.netnih.govBlockedBlocked nih.gov
ERα Binding Affinity (IC₅₀) ~3.0 - 9.4 nM europa.eursc.orgPredicted to be significantly higher (weaker affinity)4.1 nM nih.gov
SERD Potential Potent researchgate.netPredicted to be very lowPotent nih.gov
Oral Bioavailability Poor researchgate.netPredicted to be improvedSignificantly improved nih.gov

This comparative analysis highlights the sophisticated approach required for modifying the fulvestrant scaffold. While simple methylation at the C-3 position would likely fail by sacrificing essential binding interactions, the use of a functional mimic like a boronic acid group demonstrates a successful strategy to create a potent, orally bioavailable SERD.

V. Preclinical Pharmacodynamics and Biological Efficacy of 3 O Methyl Fulvestrant

In Vitro Cellular Studies

No data available.

No data available.

No data available.

Activity in Tamoxifen-Resistant and Estrogen-Independent Cell Models

In Vivo Animal Model Studies

No data available.

No data available.

Assessment of 3-O-Methyl Fulvestrant (B1683766) in Preclinical Models Reveals Lack of Publicly Available Data

Despite a comprehensive review of scientific literature and preclinical study databases, no specific data pertaining to the preclinical pharmacodynamics and biological efficacy of the chemical compound 3-O-Methyl Fulvestrant could be located. Specifically, there is no available research assessing its estrogen-agonist activity in uterotrophic assays.

The uterotrophic assay is a standard and critical preclinical test used to determine if a compound mimics the effects of estrogen on the uterus. An increase in uterine weight in this assay is a hallmark of estrogenic or pro-estrogenic activity. While extensive data exists for the parent compound, Fulvestrant, which consistently demonstrates a lack of agonist activity and potent antagonist effects in such assays, this information cannot be extrapolated to its 3-O-methylated derivative without direct experimental evidence. medkoo.comtandfonline.comgoogle.com

Research on Fulvestrant confirms it does not induce uterine growth in immature or ovariectomized animal models, instead blocking the uterotrophic action of estradiol (B170435). medkoo.comtandfonline.comgoogle.com Studies on other related selective estrogen receptor degraders (SERDs) and antagonists also frequently include uterotrophic assays as a key measure of their activity profile, highlighting the importance of this specific test in characterizing new compounds. nih.govaacrjournals.orgaacrjournals.org

However, searches for "this compound" yielded no results containing data from such assays. This indicates that either the compound has not been extensively studied, or the research has not been published in the public domain. Therefore, it is not possible to provide detailed research findings or data tables on the estrogen-agonist activity of this compound as requested.

Vi. Preclinical Metabolism and Pharmacokinetic Profile of 3 O Methyl Fulvestrant

Metabolic Pathways of Parent Fulvestrant (B1683766) (Excluding Clinical Pharmacokinetics)

The metabolism of fulvestrant is complex, involving multiple biotransformation pathways analogous to those of endogenous steroids. drugbank.comoncologynewscentral.comfda.govmedsafe.govt.nzfda.gov It is primarily cleared through the liver and excreted mainly in the feces. fda.govnih.gov

Fulvestrant's metabolism involves both Phase I and Phase II enzymatic reactions. fda.govnih.gov

Phase II Metabolism: Conjugation reactions are a major route for fulvestrant metabolism. drugbank.comoncologynewscentral.comcancercareontario.ca These pathways, which increase the water solubility of the compound to facilitate excretion, primarily involve glucuronidation and sulfation. drugbank.comfda.govfda.gov

Glucuronidation: Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A4, and UGT1A8, are responsible for the glucuronidation of fulvestrant. nih.govresearchgate.netnih.gov This process can be a significant contributor to the first-pass metabolism of fulvestrant, which helps explain its poor oral bioavailability. oncotarget.com

Sulfation: Sulfation is also a predominant metabolic pathway. nih.govnih.gov The sulfotransferase enzymes SULT1A1 and SULT1E1 have been identified as the primary catalysts for fulvestrant sulfation. nih.gov

Metabolic modifications of fulvestrant occur at specific positions on its steroidal structure. drugbank.comfda.govnih.gov The hydroxyl groups at the C-3 and C-17 positions are key sites for conjugation reactions. drugbank.comfda.govfda.govnih.gov

Glucuronidation: The 3-hydroxyl position is the main site for glucuronidation, with over 90% of this metabolic inactivation occurring at this location. researchgate.netnih.govoncotarget.comnih.gov The 17-hydroxyl position is a much less favored site for this conjugation. researchgate.netnih.gov

Sulfation: Studies have detected the formation of fulvestrant-3-sulfate, indicating that the C-3 position is a target for sulfation. nih.gov While a standard for fulvestrant-17-sulfate was not available for comparison in some studies, the C-3 position appears to be a significant site for this metabolic pathway. nih.gov

Oxidation: The 17-hydroxyl group can also be oxidized to form a 17-keto metabolite. nih.goveuropa.eu This metabolite has been found to have some antiestrogenic activity, although it is less potent than the parent compound, fulvestrant. europa.eufda.gov

Role of Phase I (Oxidation) and Phase II (Glucuronidation, Sulfation) Enzymes

Predicted and Observed Metabolic Stability of 3-O-Methyl Fulvestrant

The chemical modification of fulvestrant to this compound is designed to alter its metabolic profile, specifically to enhance its stability against certain metabolic pathways.

The methylation of the hydroxyl group at the C-3 position is a strategic modification intended to block the primary sites of Phase II metabolism.

It is well-documented that the 3-hydroxyl group of fulvestrant is the predominant site for both glucuronidation and sulfation, which leads to rapid inactivation and clearance of the drug. nih.govoncotarget.comnih.gov By replacing this hydroxyl group with a methyl ether in this compound, it is predicted that both O-glucuronidation and O-sulfation at this position will be effectively prevented. oncotarget.com This blockage of major metabolic pathways is anticipated to increase the compound's resistance to first-pass metabolism, a key factor contributing to the poor oral bioavailability of the parent compound, fulvestrant. oncotarget.com

While specific in vitro hepatic stability data for this compound is not widely available in the provided search results, the metabolic stability of a similar prodrug, ZB716 (fulvestrant-3-boronic acid), provides valuable insights. ZB716 was designed to block the 3-OH position and demonstrated significantly reduced susceptibility to inactivation by Phase II metabolite formation compared to fulvestrant. oncotarget.com In pharmacokinetic studies, ZB716 remained the predominant form in mouse plasma, with fulvestrant (its metabolite) accounting for only about 10% of the total active ingredients, confirming its enhanced metabolic stability. nih.gov It is reasonable to predict that this compound would exhibit a similar improvement in metabolic stability due to the protection of the C-3 position.

Impact of C-3 Methylation on Glucuronidation and Sulfation Pathways

Preclinical Pharmacokinetic Assessment in Animal Models (e.g., Absorption, Distribution, Elimination)

Preclinical pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, and elimination profile of a new chemical entity.

Pharmacokinetic studies of fulvestrant in mice have been conducted to model human exposures. nih.govnih.gov These studies help in determining appropriate dosing for preclinical efficacy models. nih.govresearchgate.net For instance, a 25 mg/kg dose of fulvestrant in mice was found to approximate the maximum plasma concentration observed in patients. nih.gov

For ZB716, an oral prodrug of fulvestrant, pharmacokinetic studies in mice demonstrated high plasma concentrations after a single oral dose. nih.gov A single oral dose of 8.3 mg/kg of ZB716 in mice resulted in a maximal plasma concentration of over 160 ng/mL. wikipedia.org This suggests that modifying the C-3 position can dramatically enhance oral bioavailability. nih.gov In repeated-dose studies in rats and dogs, ZB716 showed dose-proportional drug exposure and accumulation. mdpi.com

Given these findings with a similar prodrug, it is anticipated that this compound would also exhibit favorable preclinical pharmacokinetic properties, including improved oral absorption and systemic exposure compared to the parent fulvestrant molecule.

Vii. Research Challenges and Future Directions for 3 O Methyl Fulvestrant and Next Generation Serds

Overcoming Limitations of Parent Fulvestrant (B1683766) in Preclinical Development (e.g., Oral Bioavailability Challenges for Steroidal SERDs)

A significant hurdle in the clinical use of fulvestrant is its poor oral bioavailability, which necessitates its administration via intramuscular injection. europa.eunih.govresearchgate.netgrantome.com This route of administration can be inconvenient and painful for patients. researchgate.net The low bioavailability is largely attributed to first-pass metabolism, where the drug is extensively broken down in the liver before it can reach systemic circulation. nih.gov This metabolic instability not only limits its efficacy but also means that even at the maximum injectable dose, the drug concentration may not be sufficient to completely block ER signaling, particularly in the context of resistant tumors. grantome.commdpi.comresearchgate.net

The quest for an orally bioavailable SERD has been a major focus of research. oncotarget.com While many non-steroidal oral SERDs have been developed, the unique steroidal structure of fulvestrant and its derivatives continues to be of interest. oncotarget.comfrontiersin.org The development of 3-O-Methyl Fulvestrant is a direct response to this challenge. By modifying the chemical structure of fulvestrant, specifically through methylation of the 3-hydroxyl group, researchers aim to protect the molecule from rapid metabolic degradation, thereby enhancing its potential for oral administration. nih.gov

Potential of this compound as a Lead Compound for Further Optimization

This compound serves as a promising lead compound for the development of new and improved SERDs. A lead compound is a chemical starting point for drug design and development. uwm.edu In the case of this compound, its structural similarity to fulvestrant provides a solid foundation, as fulvestrant is already known to effectively bind to and degrade the estrogen receptor. nih.gov

The strategic modification of the 3-hydroxyl group to a methyl ether is a key innovation. This change is intended to block the site of rapid metabolic inactivation, a common issue with phenolic compounds like fulvestrant. nih.gov This approach has the potential to significantly improve the compound's pharmacokinetic profile, leading to better absorption and a longer half-life in the body. The success of this strategy could pave the way for a new class of orally active steroidal SERDs that retain the beneficial properties of fulvestrant while overcoming its delivery limitations. Further optimization of this lead compound could involve additional structural modifications to enhance potency, selectivity, and other pharmacological properties. uwm.edu

Exploring Synergistic Interactions with Other Molecularly Targeted Agents in Preclinical Studies

A key strategy in modern cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. Preclinical studies have shown that fulvestrant can act synergistically with other targeted agents, such as CDK4/6 inhibitors and PI3K/mTOR pathway inhibitors. nih.govresearchgate.netoncotarget.com These combinations have demonstrated the ability to delay tumor growth and reduce metastatic burden in models of endocrine-resistant breast cancer. oncotarget.com

Given its structural and mechanistic similarity to fulvestrant, this compound is a prime candidate for similar preclinical combination studies. The improved oral bioavailability of this compound could make it a more effective partner in combination therapies. For instance, combining an oral SERD with an oral CDK4/6 inhibitor could provide a completely oral treatment regimen, significantly improving patient convenience and adherence. aacr.org Preclinical models, including patient-derived xenografts (PDXs), would be invaluable in evaluating the synergistic potential of this compound with a range of other targeted therapies, helping to identify the most promising combinations for future clinical trials.

Development of Novel Analogues Addressing ER Mutations and Resistance Mechanisms

A major challenge in the treatment of ER+ breast cancer is the development of resistance, often driven by mutations in the ESR1 gene, which encodes the estrogen receptor. nih.govresearchgate.netnih.gov These mutations can lead to constitutive, estrogen-independent activation of the receptor, reducing the effectiveness of endocrine therapies. researchgate.netnih.gov While fulvestrant can inhibit some mutant forms of the ER, higher concentrations are often required, which may not be achievable with the current injectable formulation. researchgate.net

The development of novel analogues based on the this compound scaffold is a critical area of research. The goal is to create new compounds with enhanced activity against both wild-type and mutant forms of the estrogen receptor. jci.org This could involve fine-tuning the chemical structure to improve binding affinity to mutant receptors or to enhance the degradation of these resistant proteins. oup.com By systematically modifying the lead compound, researchers can perform structure-activity relationship (SAR) studies to identify analogues with superior potency and a broader spectrum of activity against various ESR1 mutations. uwm.edu

Application of this compound in Basic Research on ER Signaling and Degradation Pathways

Beyond its therapeutic potential, this compound can be a valuable tool for basic research. Its unique properties, particularly its potential for oral bioavailability, make it an excellent probe to study the intricacies of estrogen receptor signaling and degradation. For example, it can be used in cellular and animal models to investigate how the ER is targeted for degradation by the proteasome and how this process can be modulated. nih.govresearchgate.net

By comparing the effects of this compound with those of its parent compound, fulvestrant, researchers can gain a deeper understanding of the structure-function relationships of steroidal SERDs. nih.gov This can help to elucidate the precise molecular interactions required for ER antagonism and degradation. Furthermore, this compound can be used to explore the complex crosstalk between the ER pathway and other signaling networks within the cell, providing insights that could lead to the identification of new therapeutic targets and strategies. nih.gov

Q & A

Basic: What experimental models are most suitable for studying Fulvestrant's mechanism of action in hormone receptor-positive (HR+) breast cancer?

Answer:
In vitro models using ER+ breast cancer cell lines (e.g., MCF-7, T47D) are foundational for evaluating Fulvestrant's competitive ER binding and receptor degradation. Xenograft models (e.g., ER+ cell line-derived tumors in immunodeficient mice) and patient-derived xenografts (PDX) provide translational insights into dose-response relationships and tumor regression dynamics . For mechanistic studies, employ Western blotting to quantify ERα downregulation and RNA-seq to assess transcriptional suppression of estrogen-responsive genes.

Basic: What methodologies are recommended for validating Fulvestrant's pharmacokinetics in preclinical studies?

Answer:
High-performance liquid chromatography (HPLC) with UV detection is a gold standard for quantifying Fulvestrant in plasma or tissue samples, requiring validation for linearity (e.g., 0.1–50 µg/mL), accuracy (>95%), and precision (RSD <2%) . For metabolite profiling (e.g., 3-O-Methyl Fulvestrant), use liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling to distinguish parent compounds from derivatives. Preclinical studies should include terminal half-life calculations and tissue distribution analyses in rodent models .

Advanced: How should clinical trials evaluate synergistic effects of Fulvestrant with CDK4/6 inhibitors, accounting for prior endocrine therapy exposure?

Answer:
Adopt a stratified randomization design (e.g., MONALEESA-3 and PALOMA-3 trials) to balance subgroups with/without prior aromatase inhibitor (AI) exposure. Primary endpoints should include progression-free survival (PFS) and overall survival (OS), with preplanned subgroup analyses for visceral metastasis and endocrine resistance status. Use Kaplan-Meier estimates and Cox proportional hazards models to adjust for covariates like prior therapy duration . For translational endpoints, incorporate serial biopsies to assess Rb phosphorylation status as a biomarker of CDK4/6 inhibition .

Advanced: How can researchers resolve contradictory findings in Fulvestrant's efficacy across patient subgroups (e.g., visceral metastasis)?

Answer:
Apply multivariate Cox regression to isolate the impact of visceral metastasis on treatment outcomes, adjusting for covariates like tumor burden and prior therapies. Meta-analyses (e.g., Graham et al. 2018) suggest using interaction tests to determine if treatment effects differ between subgroups. For example, the FALCON trial showed no PFS benefit in visceral metastasis, while subgroup analyses in MONALEESA-3 revealed consistent OS improvement regardless of metastatic site .

Basic: What in vitro assays best quantify Fulvestrant-induced estrogen receptor (ER) downregulation?

Answer:

  • Immunofluorescence: Visualize ER nuclear export in ER+ cell lines post-treatment.
  • Western Blotting: Quantify ERα protein levels at 24–72 hours post-Fulvestrant exposure.
  • qPCR: Measure suppression of ER-regulated genes (e.g., GREB1, PGR) .
    Include tamoxifen-resistant cell lines (e.g., LY2) to model secondary resistance mechanisms.

Advanced: What translational strategies identify predictive biomarkers of Fulvestrant resistance in ER+ models?

Answer:

  • Genomic Profiling: Use CRISPR-Cas9 screens to identify resistance-associated genes (e.g., ESR1 mutations, FGFR1 amplifications).
  • Circulating Tumor DNA (ctDNA): Track ESR1 Y537S/D538G mutations in plasma, which correlate with reduced Fulvestrant sensitivity .
  • Proteomics: Phospho-kinase arrays to map adaptive signaling pathways (e.g., PI3K/AKT/mTOR) in resistant PDX models .

Basic: What parameters are critical for validating an HPLC method for Fulvestrant quantification?

Answer:

  • Linearity: Establish over 80–120% of the target concentration (e.g., 10–100 µg/mL).
  • Accuracy/Precision: Recovery rates >98% and RSD <2% across triplicate runs.
  • Degradation Studies: Assess stability under acid/alkali hydrolysis and oxidative conditions (e.g., 30% H2O2) to validate method robustness .

Advanced: Which preclinical models best recapitulate acquired Fulvestrant resistance?

Answer:

  • Long-Term Treated Cell Lines: Culture ER+ cells with incremental Fulvestrant doses over 6–12 months to mimic clinical resistance.
  • CRISPR Libraries: Screen for resistance drivers (e.g., CDK6 overexpression) and validate in vivo using orthotopic xenografts.
  • Combination Therapy Testing: Co-administer Fulvestrant with mTOR inhibitors (e.g., everolimus) to reverse resistance in PDX models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.